Summary: Compounds with vinyl ether groups, like 1,4-Bis(vinyloxy)-butane, are often used in the synthesis of polymers.
Methods: The compound can be used as a monomer in a polymerization reaction.
Summary: Similar compounds have been used in the production of light-emitting diodes (LEDs).
Results: The resulting LEDs can have improved efficiency or altered emission properties.
Summary: Similar compounds have been used in the production of organic solar cells.
Results: The resulting solar cells can have improved efficiency or altered absorption properties.
Summary: Similar compounds have been used in the production of sensors.
Results: The resulting sensors can have improved sensitivity or selectivity.
Summary: UV curable monomers, which could include 1,4-Bis(vinyloxy)-butane, are used in imprint lithography.
Methods: The compound can be used as a monomer in a UV curing system.
Results: The resulting resins show excellent physical and/or thermal properties.
Summary: Similar compounds have been used in the production of actuators.
Results: The resulting actuators can have improved performance or altered mechanical properties.
1,4-Bis(vinyloxy)-butane, also known as 1,4-butanediol divinyl ether, is an organic compound with the molecular formula and a molecular weight of approximately 142.1956 g/mol. The compound features two vinyloxy groups attached to a butane backbone, which contributes to its unique chemical properties. It is characterized by its IUPAC name, 1,4-bis(ethenoxy)butane, and is recognized by its CAS registry number 3891-33-6. The structure of this compound allows for various
Currently, there is no scientific research readily available on the specific mechanism of action of 1,4-bis(ethenyloxy)butane in any biological systems.
Several methods have been developed for synthesizing 1,4-bis(vinyloxy)-butane:
These methods allow for the efficient production of 1,4-bis(vinyloxy)-butane for research and industrial applications .
These applications highlight its versatility in both industrial and biomedical contexts .
Interaction studies involving 1,4-bis(vinyloxy)-butane focus on its reactivity with other compounds and its behavior in biological systems. Research indicates that it may interact with various nucleophiles due to the electrophilic nature of the vinyloxy groups. Additionally, studies on its polymeric forms suggest that it can form stable complexes with certain metal ions or organic molecules, which could be beneficial for targeted drug delivery systems .
Several compounds share structural similarities with 1,4-bis(vinyloxy)-butane. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Key Features |
---|---|---|
1,4-Butanediol | C4H10O2 | A simple diol used in plastics; lacks vinyloxy groups |
Divinyl ether | C6H10O | Similar structure but shorter chain; primarily used as a solvent |
Ethylene glycol dimethacrylate | C10H14O4 | Used in dental materials; contains methacrylate instead |
Polyethylene glycol diacrylate | C10H18O4 | Used in hydrogels; differs by having acrylate groups |
The unique feature of 1,4-bis(vinyloxy)-butane lies in its dual vinyloxy functionality on a butane backbone, allowing for specific crosslinking capabilities not found in simpler diols or ethers .
Flammable;Irritant;Environmental Hazard